6S-Nalfurafine -

6S-Nalfurafine

Catalog Number: EVT-15429676
CAS Number:
Molecular Formula: C28H32N2O5
Molecular Weight: 476.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6S-Nalfurafine is an active pharmaceutical ingredient with the molecular formula C28H32N2O5C_{28}H_{32}N_{2}O_{5} and a molecular weight of approximately 476.573 g/mol. It belongs to the class of organic compounds known as phenanthrenes and derivatives, which are characterized by their polycyclic aromatic structures. Specifically, 6S-Nalfurafine is a derivative of nalfurafine, an antipruritic agent primarily used in Japan for treating uremic pruritus in patients with chronic kidney disease .

Source and Classification

6S-Nalfurafine is classified as a small molecule and is categorized under experimental and investigational drugs. Its development has been driven by its potential therapeutic applications in pain management and itch relief, particularly through its action on kappa opioid receptors .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6S-Nalfurafine involves several complex steps that require precise control over reaction conditions to yield high-purity products. The process typically starts with the formation of key intermediates, followed by various organic transformations including oxidation, reduction, and substitution reactions.

  1. Key Intermediates: The synthesis often involves cyclization reactions to form the core phenanthrene structure.
  2. Reaction Conditions: Specific conditions such as temperature, solvent choice, and reaction time are critical for achieving desired yields and purities. Advanced purification techniques like chromatography are commonly employed to isolate the final product.
Molecular Structure Analysis

Structure and Data

The molecular structure of 6S-Nalfurafine is characterized by a complex arrangement of rings and functional groups. The IUPAC name for this compound is:

(E)N[(4R,4aS,7S,7aR,12bS)3(cyclopropylmethyl)4a,9dihydroxy1,2,4,5,6,7,7a,13octahydro4,12methanobenzofuro[3,2e]isoquinolin7yl]3(furan3yl)Nmethylprop2enamide(E)-N-[(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide

Key structural data includes:

  • Molecular Formula: C28H32N2O5C_{28}H_{32}N_{2}O_{5}
  • Molecular Weight: 476.573 g/mol
  • InChI Key: XGZZHZMWIXFATA-QHDQMWQDSA-N
  • Isomeric SMILES: CN([C@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C/C7=COC=C7.
Chemical Reactions Analysis

Reactions and Technical Details

6S-Nalfurafine participates in various chemical reactions that are essential for its synthesis and modification:

  1. Oxidation: Involves the addition of oxygen or removal of hydrogen.
  2. Reduction: Involves the addition of hydrogen or removal of oxygen.
  3. Substitution: Involves replacing one atom or group with another.

Common reagents used include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts depending on the specific reaction pathway chosen.

Mechanism of Action

The mechanism of action for 6S-Nalfurafine primarily revolves around its interaction with kappa opioid receptors in the central nervous system. Upon binding to these receptors, it triggers a cascade of intracellular signaling pathways that lead to analgesic effects without the adverse side effects typically associated with mu-opioid receptor agonists such as respiratory depression or addiction potential .

Process and Data

Research indicates that 6S-Nalfurafine's activation of kappa opioid receptors results in significant modulation of pain perception and itch response through inhibition of neurotransmitter release in pain pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form
  • Melting Point: 207–217 °C
  • Storage Conditions: Recommended storage at -20 °C
  • Solubility:
    • Dimethylformamide: 16 mg/mL
    • Dimethyl sulfoxide: 33 mg/mL
    • Ethanol: 0.33 mg/mL
    • Phosphate-buffered saline (pH 7.2): 5 mg/mL .

Chemical Properties

6S-Nalfurafine exhibits stability under controlled conditions but may undergo degradation under extreme pH or temperature variations. Its interactions with biological systems are primarily characterized by its binding affinity to kappa opioid receptors .

Applications

Scientific Uses

6S-Nalfurafine has a broad range of applications in scientific research:

  1. Chemistry: Used as a reference standard in synthetic methodology development.
  2. Biology: Investigated for receptor binding studies and signal transduction pathways.
  3. Medicine: Explored for potential therapeutic effects in pain management and itch relief.
  4. Industry: Employed in producing high-purity pharmaceuticals and quality control standards for drug development .
Discovery & Development of 6S-Nalfurafine as a κ-Opioid Receptor (KOR) Agonist

Historical Context of KOR Agonist Development and Clinical Limitations

Early KOR agonists like U-50,488H demonstrated potent antinociception but were plagued by severe adverse effects—including dysphoria, sedation, and psychotomimetic reactions—that halted clinical development [1] [8]. These non-morphinan compounds activated KOR indiscriminately, engaging both G-protein and β-arrestin pathways linked to aversive behaviors. The failure to separate therapeutic effects from side effects created a decades-long impasse in KOR therapeutics. Nalfurafine (of which 6S-Nalfurafine is a stereospecific configuration) emerged as the first clinically approved selective KOR agonist in 2009 (Japan), specifically for uremic pruritus, marking a paradigm shift by demonstrating that KOR activation could be therapeutically harnessed without intrinsic dysphoria [4] [10].

Table 1: Evolution of KOR Agonists and Key Limitations

Compound ClassRepresentative AgonistPrimary Clinical LimitationsTherapeutic Outcome
Non-morphinanU-50,488HDysphoria, sedation, psychotomimesisClinical development halted
Morphinan (Unbiased)Naloxone derivativesNarrow therapeutic window, residual aversionLimited to antagonist use
Morphinan (Biased)6S-NalfurafineMinimal dysphoria at therapeutic dosesApproved (pruritus)

Application of the Message-Address Concept in Opioid Ligand Design [6]

The "message-address" concept—which separates the ligand's core pharmacophore ("message") from its receptor-subtype targeting moiety ("address")—was critical for refining KOR selectivity. In morphinan-based KOR agonists:

  • Message: The conserved 4,5-epoxymorphinan scaffold with 3-OH and 14-OH groups enabled core receptor activation.
  • Address: The C6 trans-acrylamide side chain with a 3-furanyl group conferred >1,000-fold selectivity for KOR over MOR/DOR [6] [9].

Molecular dynamics simulations revealed that the address moiety inserted into a hydrophobic subpocket unique to KOR, stabilized by residues in TM5/ECL2 (e.g., E209/S211). This spatial orientation minimized MOR/DOR engagement, directly addressing the off-target effects of earlier opioids [3] [6].

Structural Evolution from Naltrexone Derivatives to 6S-Nalfurafine [6] [9]

6S-Nalfurafine’s design stemmed from systematic modifications of naltrexone, a MOR-preferring antagonist. Key structural innovations include:

  • C6 Modification: Introduction of N-methyl-trans-3-(3-furyl)acrylamide at C6β (S-configuration) converted antagonism to potent KOR agonism. The β-orientation positioned the address moiety optimally within KOR’s address subpocket [5] [9].
  • Stereochemical Specificity: The 6S configuration enhanced binding affinity (Ki = 75 pM) over 6R isomers, which showed 10-fold lower KOR potency [9].
  • Rigidification Strategies: Pentacyclic propellane derivatives (e.g., SYK-393) fixed the morphinan C-ring in a boat conformation, mimicking nalfurafine’s bioactive pose. This yielded Ki = 0.84 nM (KOR) and MOR/KOR selectivity ratio of 3.82 [9].

Table 2: Impact of Structural Modifications on KOR Binding

Structural FeatureModificationKOR Affinity (Ki)MOR/KOR Selectivity Ratio
Naltrexone (parent)None (17-CPM, 3-OH, 14-OH)>1,000 nM0.01 (MOR-preferring)
6R-Nalfurafine analogC6R-N-methyl-furylacrylamide~0.75 nM12.1
6S-NalfurafineC6S-N-methyl-furylacrylamide0.075 nM106.7
Propellane (SYK-393)Rigid pentacyclic + 6S-amide0.84 nM3.82

Rationale for Biased Signaling Optimization in Early-Stage Development

Biased agonism—preferential activation of G-protein over β-arrestin pathways—was a deliberate strategy to dissociate antinociception from adverse effects. 6S-Nalfurafine exhibits profound G-protein bias:

  • In Vitro Bias: In GTPγS assays (G-protein coupling), nalfurafine showed EC₅₀ = 25 pM at human KOR, but 250-fold lower potency in β-arrestin recruitment assays [4] [7]. Bias factors (ΔΔlogR/τ) reached +2.7 for G-protein signaling vs. U-50,488H (balanced agonist) [4].
  • Structural Basis: Crystal structures (PDB: 8F7Z) revealed that nalfurafine stabilizes an active KOR conformation with a 3.5Å inward shift in TM7 and altered intracellular loop 2 orientation. This favored Gα coupling over β-arrestin-2 recruitment [3].
  • Functional Correlates: In rodent models, this bias eliminated conditioned place aversion and reduced sedation—effects mechanistically linked to β-arrestin-mediated p38 MAPK activation [4] [8].

Table 3: Signaling Bias Profiles of KOR Agonists

AgonistG-Protein EC₅₀ (nM)β-Arrestin EC₅₀ (nM)Bias Factor (ΔΔlogR/τ)Key Behavioral Effect
U-50,488H8.210.50 (balanced)Dysphoria/sedation
6S-Nalfurafine0.0256.3+2.7No aversion
SYK-3091.848.1+3.1Reduced sedation

Properties

Product Name

6S-Nalfurafine

IUPAC Name

(E)-N-[(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide

Molecular Formula

C28H32N2O5

Molecular Weight

476.6 g/mol

InChI

InChI=1S/C28H32N2O5/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3/b7-4+/t20-,22+,26-,27-,28+/m0/s1

InChI Key

XGZZHZMWIXFATA-QHDQMWQDSA-N

Canonical SMILES

CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7

Isomeric SMILES

CN([C@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C/C7=COC=C7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.